molecular formula C7H11N3OS B13205642 N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide

N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B13205642
M. Wt: 185.25 g/mol
InChI Key: MDFBUQRUEOBRSD-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an aminoethyl group and a carboxamide group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The thiazole ring can participate in substitution reactions, where various substituents can replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

    Reduction: Formation of N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-amine.

    Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide is used as a building block in the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This can lead to the inhibition or activation of these targets, thereby modulating various biological pathways. The thiazole ring contributes to the compound’s stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-1-aziridineethanamine
  • N-(2-Aminoethyl)-p-chlorobenzamide

Comparison:

  • N-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide stands out due to the presence of the thiazole ring, which imparts unique electronic and steric properties. This makes it more versatile in chemical reactions compared to other similar compounds.
  • The aminoethyl group in this compound enhances its ability to interact with biological targets, making it more effective in medicinal applications.
  • Compared to N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, which is primarily used in material science, this compound has broader applications in biology and medicine.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C7H11N3OS/c1-5-6(12-4-10-5)7(11)9-3-2-8/h4H,2-3,8H2,1H3,(H,9,11)

InChI Key

MDFBUQRUEOBRSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCN

Origin of Product

United States

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